![molecular formula C22H19N5O3S B2935558 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 850157-31-2](/img/structure/B2935558.png)
2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted with various functional groups, including a phenyl ring, a thioacetamide group, and a nitrophenyl group.
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the various substituents. The phenyl rings could participate in π-π stacking interactions, and the nitro group could engage in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could make it more polar, while the phenyl rings could contribute to its hydrophobicity .科学的研究の応用
Radioligand Development for PET Imaging
A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the specified compound, has been identified as selective ligands for the translocator protein (18 kDa), which is significant for developing radioligands like [18F]DPA-714 for positron emission tomography (PET) imaging. This application allows for the non-invasive study of biological processes at the molecular level, providing valuable insights into neuroinflammation and potential neurodegenerative disease markers (Dollé et al., 2008).
Antimicrobial Activity
Compounds derived from a similar chemical structure, including various pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant activity against a range of microbial agents, highlighting their potential as leads for developing new antimicrobial agents (Bondock et al., 2008).
Insecticidal Assessment
Derivatives of thiadiazole, related to the chemical structure of interest, have been synthesized and assessed for their insecticidal effects against the cotton leafworm, Spodoptera littoralis. This research demonstrates the potential of these compounds in developing new, effective insecticides (Fadda et al., 2017).
Anticancer Activity
A study on pyrazolo[3,4-d]pyrimidin-4-one derivatives reveals their synthesis and subsequent testing for anticancer activity against human breast adenocarcinoma cell lines. Such research underscores the therapeutic potential of these compounds in cancer treatment, suggesting that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could yield potent anticancer agents (Abdellatif et al., 2014).
Enzyme Inhibition for Therapeutic Applications
The design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones have been explored as inhibitors of phosphodiesterase 1 (PDE1), with applications in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. Such inhibitors offer a promising approach to modulating intracellular signaling pathways for therapeutic benefits (Li et al., 2016).
将来の方向性
特性
IUPAC Name |
2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c1-14-11-20(31-13-19(28)24-17-9-6-10-18(12-17)27(29)30)26-22(23-14)21(15(2)25-26)16-7-4-3-5-8-16/h3-12H,13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMUCJSIAQJBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

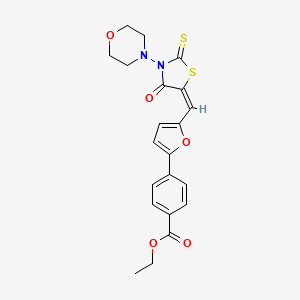


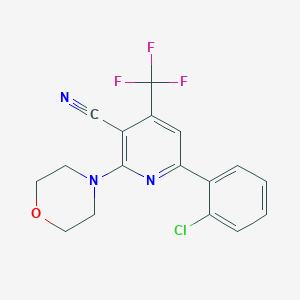
![3-Oxo-2-[3-(trifluoromethyl)phenyl]isoindoline-4-carboxylic acid](/img/structure/B2935482.png)
![5,6-dichloro-N-{1,8-diazatricyclo[7.5.0.0^{2,7}]tetradeca-2(7),3,5,8-tetraen-5-yl}pyridine-3-carboxamide](/img/structure/B2935484.png)

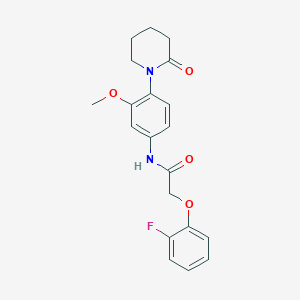
![2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2935487.png)
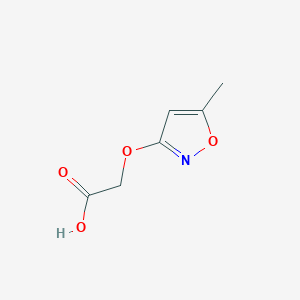

![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2935491.png)
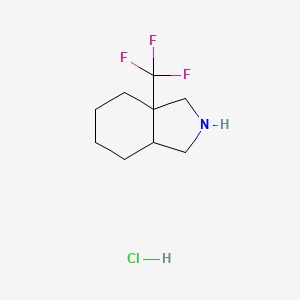
![2-(allyl(phenyl)amino)-N-cyclopentyl-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2935498.png)